molecular formula C10H15NO2 B1468546 1-Amino-2-(2-methoxyphenyl)propan-2-ol CAS No. 933721-49-4

1-Amino-2-(2-methoxyphenyl)propan-2-ol

Cat. No. B1468546
CAS RN: 933721-49-4
M. Wt: 181.23 g/mol
InChI Key: BERSBVNXWAIBSI-UHFFFAOYSA-N
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Description

“1-Amino-2-(2-methoxyphenyl)propan-2-ol” is an organic compound with the molecular formula C10H15NO . It is also known by other names such as 2-Amino-1-(2-methoxyphenyl)propane, 2-Methoxyamphetamine, 1-(2-Methoxyphenyl)-2-propanamine, Methoxyphenamine, N-Desmethylmethoxyphenamine, NDMP, and Benzeneethanamine .


Molecular Structure Analysis

The molecular structure of “1-Amino-2-(2-methoxyphenyl)propan-2-ol” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-2-(2-methoxyphenyl)propan-2-ol” include a molecular weight of 165.2322 . More specific properties such as melting point, boiling point, solubility, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Research on 1-Amino-2-(2-methoxyphenyl)propan-2-ol and related compounds focuses primarily on their synthesis and structural analysis, aiming to explore their chemical properties and potential applications in various fields. For instance, Rivera et al. (2022) detailed the synthesis and crystal structure of a related compound, highlighting the significance of crystal packing interactions in determining molecular stability and reactivity Rivera, A., Ríos-Motta, J., & Bolte, M. (2022). Similarly, Groszek et al. (2009) described the synthesis of derivatives with potential adrenolytic activity, underscoring their therapeutic potential in managing blood pressure and arrhythmias Groszek, G., Bednarski, M., Dybała, M., & Filipek, B. (2009).

Pharmacokinetics and Bioavailability Studies

Walczak's (2014) work on LC-MS/MS methods for quantifying aminopropan-2-ol derivatives in rat serum provides critical insights into their pharmacokinetics and bioavailability, essential for drug development and therapeutic application Walczak, M. (2014). These studies are foundational for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Antioxidant Activity and Biological Properties

Sulpizio et al. (2016) synthesized and evaluated the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, providing a basis for the development of new antioxidants with potential applications in preventing oxidative stress-related diseases Sulpizio, C., Roller, A., Giester, G., & Rompel, A. (2016).

Antimicrobial Agents

Jafarov et al. (2019) explored the antimicrobial efficacy of aminomethoxy derivatives, indicating the potential of these compounds in developing new antiseptics with enhanced efficiency compared to existing medical treatments Jafarov, I., Mammadbayli, E. H., Kochetkov, K., Astanova, A. D., & Maharramova, L. M. (2019).

Corrosion Inhibition

The study by Gao, Liang, and Wang (2007) on the synthesis of tertiary amines and their performance as corrosion inhibitors for carbon steel suggests a novel application of these compounds in protecting industrial materials from corrosion, highlighting their potential in industrial applications Gao, G., Liang, C., & Wang, H. (2007).

properties

IUPAC Name

1-amino-2-(2-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(12,7-11)8-5-3-4-6-9(8)13-2/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERSBVNXWAIBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233791
Record name α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(2-methoxyphenyl)propan-2-ol

CAS RN

933721-49-4
Record name α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933721-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-2-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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